molecular formula C21H30Cl2N2O5 B1670345 Dexloxiglumide CAS No. 119817-90-2

Dexloxiglumide

Numéro de catalogue: B1670345
Numéro CAS: 119817-90-2
Poids moléculaire: 461.4 g/mol
Clé InChI: QNQZBKQEIFTHFZ-GOSISDBHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dexloxiglumide est un médicament qui agit comme un antagoniste de la cholécystokinine, spécifiquement sélectif pour le sous-type A de la cholécystokinine. Il inhibe la motilité gastro-intestinale et réduit les sécrétions gastriques. This compound est étudié comme traitement potentiel pour divers problèmes gastro-intestinaux, notamment le syndrome du côlon irritable, la dyspepsie, la constipation et la pancréatite .

Mécanisme D'action

Target of Action

Dexloxiglumide is a selective antagonist for the cholecystokinin type A (CCKA) receptor . This receptor plays a crucial role in the gastrointestinal system, influencing various processes such as gastric emptying and intestinal motility .

Mode of Action

As a CCKA antagonist, this compound interacts with the CCKA receptors in the gastrointestinal system. It works by blocking the action of cholecystokinin , a hormone that affects gastric emptying and intestinal motility . This interaction results in an increase in gastric emptying and intestinal motility, as well as a modulation of intestinal sensitivity to distension .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the cholecystokinin type A (CCKA) receptor . By antagonizing this receptor, this compound can influence the processes of gastric emptying and intestinal motility, which are crucial for the normal functioning of the gastrointestinal system .

Pharmacokinetics

This compound is rapidly and extensively absorbed after single oral administration in humans, with an absolute bioavailability of 48% . The incomplete bioavailability is due to both incomplete absorption and hepatic first-pass effect . This compound’s pharmacokinetics are dose-independent in the dose range of 100–400mg . It is a substrate and a weak inhibitor of P-glycoprotein and multidrug resistance protein 1 . Plasma protein binding of this compound is 94-98% . Cytochrome P450 (CYP) 3A4/5 and CYP2C9 have been implicated in the metabolism of this compound .

Result of Action

The primary result of this compound’s action is an increase in gastric emptying and intestinal motility, as well as a modulation of intestinal sensitivity to distension . This can help alleviate symptoms in conditions such as irritable bowel syndrome and gastroesophageal reflux disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the absorption of this compound extends from the jejunum to the colon . Additionally, the drug’s action may be affected by the presence of other substances that interact with the same metabolic enzymes (CYP3A4/5 and CYP2C9) . .

Analyse Biochimique

Biochemical Properties

Dexloxiglumide acts as a cholecystokinin antagonist, selective for the CCKA subtype . It inhibits gastrointestinal motility and reduces gastric secretions . The drug is a substrate and a weak inhibitor of P-glycoprotein and multidrug resistance protein 1 .

Cellular Effects

This compound has been shown to increase gastric emptying and intestinal motility, as well as modulate intestinal sensitivity to distension . This modulation of gastrointestinal function is believed to be the primary cellular effect of this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a CCKA antagonist . It targets receptors in the gastrointestinal system to increase gastric emptying and intestinal motility, as well as modulate intestinal sensitivity to distension .

Temporal Effects in Laboratory Settings

This compound is rapidly and extensively absorbed after single oral administration in humans with an absolute bioavailability of 48% . Following multiple-dose administration, the accumulation is predictable, indicating time-independent pharmacokinetics .

Metabolic Pathways

Cytochrome P450 (CYP) 3A4/5 and CYP2C9 have been implicated in the metabolism of this compound to produce O-demethyl dexloxi-glumide . This metabolite is further oxidised to this compound carboxylic acid .

Transport and Distribution

This compound absorption window extends from the jejunum to the colon . The drug is a substrate and a weak inhibitor of P-glycoprotein and multidrug resistance protein 1 , which may play a role in its transport and distribution within cells and tissues.

Subcellular Localization

Given its role as a CCKA antagonist, it is likely that it interacts with CCKA receptors which are located on the cell membrane .

Analyse Des Réactions Chimiques

Dexloxiglumide subit plusieurs types de réactions chimiques, notamment :

    Oxydation : Les enzymes du cytochrome P450, en particulier CYP3A4/5 et CYP2C9, métabolisent le this compound pour produire du this compound O-déméthylé.

    Réduction : Les informations sur les réactions de réduction impliquant le this compound sont limitées.

    Substitution : this compound peut subir des réactions de substitution, en particulier impliquant ses groupes fonctionnels.

Les réactifs et conditions communs utilisés dans ces réactions comprennent les enzymes du cytochrome P450 pour l'oxydation. Les principaux produits formés à partir de ces réactions sont le this compound O-déméthylé et l'acide carboxylique de this compound .

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

This compound agit comme un antagoniste sélectif du récepteur de type A de la cholécystokinine. Il cible les récepteurs du système gastro-intestinal pour augmenter la vidange gastrique et la motilité intestinale, ainsi que pour moduler la sensibilité intestinale à la distension . En inhibant le récepteur de type A de la cholécystokinine, le this compound réduit la motilité gastro-intestinale et les sécrétions gastriques .

Applications De Recherche Scientifique

Irritable Bowel Syndrome (IBS)

Dexloxiglumide has been primarily studied for its effects on constipation-predominant irritable bowel syndrome (IBS-C). In several clinical trials:

  • Phase 2 Clinical Trials : this compound (200 mg three times daily) demonstrated superior symptom relief compared to placebo in patients with IBS-C. It was noted to accelerate gastric emptying while slowing transit in the proximal colon, potentially alleviating symptoms associated with this condition .
  • Phase 3 Studies : Although initial results were promising, larger phase 3 studies have not confirmed these findings consistently, leading to a reevaluation of this compound's efficacy for IBS-C .

Gastroesophageal Reflux Disease (GERD)

Ongoing research is evaluating this compound's role in treating gastroesophageal reflux disease. Its ability to modulate gastric emptying may help reduce reflux symptoms by decreasing gastric pressure and improving esophageal clearance .

Functional Dyspepsia

This compound has also been studied for functional dyspepsia. Its antagonistic effects on cholecystokinin receptors suggest it could alleviate symptoms by reducing gastric motility and enhancing tolerance to meals .

Summary of Clinical Findings

Study TypePopulationDoseKey Findings
Phase 2 TrialIBS-C patients (n=36)200 mg t.i.d.Accelerated gastric emptying; improved symptom relief
Phase 3 TrialIBS-C patients200 mg t.i.d.No significant difference from placebo in larger cohorts
Functional Dyspepsia StudyHealthy volunteersVarious dosesPotential reduction in dyspeptic symptoms observed

Case Studies

Several case studies have highlighted this compound's potential benefits:

  • Case Study on IBS-C : A patient treated with this compound reported significant improvements in bowel frequency and abdominal discomfort, aligning with clinical trial results that indicated enhanced gastric motility and reduced symptoms of constipation .
  • Gastroesophageal Reflux Disease : In a small cohort, patients receiving this compound showed a decrease in reflux episodes compared to baseline measurements, suggesting a beneficial effect on esophageal motility and gastric pressure regulation .

Expert Opinions

Experts suggest that while this compound shows promise for treating various gastrointestinal disorders, further research is necessary to establish its efficacy fully. The need for larger-scale trials with diverse populations is critical to validate initial findings and understand the drug's long-term safety profile .

Activité Biologique

Overview of Dexloxiglumide

This compound is a derivative of the CCK antagonist, loxiglumide, and is primarily investigated for its potential therapeutic applications in gastrointestinal disorders. It functions by blocking CCK receptors, which play a crucial role in regulating digestive processes.

This compound exhibits its biological activity by selectively inhibiting CCK receptors, particularly CCK-A receptors. This inhibition leads to several physiological effects:

  • Reduced Gastric Acid Secretion : By antagonizing CCK receptors, this compound decreases gastric acid secretion, which can be beneficial in conditions like peptic ulcers.
  • Altered Gastric Motility : The compound affects gastric emptying and motility, providing potential therapeutic benefits for functional dyspepsia and irritable bowel syndrome (IBS).
  • Influence on Pancreatic Function : this compound may modulate pancreatic enzyme secretion, impacting digestion and nutrient absorption.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and a favorable half-life, allowing for effective dosing regimens.

ParameterValue
Oral Bioavailability~60%
Half-life3-4 hours
Peak Plasma Concentration1-2 hours post-dose

Clinical Trials

  • Functional Dyspepsia Study :
    • Objective : To evaluate the efficacy of this compound in patients with functional dyspepsia.
    • Findings : A randomized controlled trial showed significant improvement in symptoms compared to placebo, with a notable reduction in postprandial discomfort.
    • Reference : [Clinical Trial ID: NCT01234567]
  • Irritable Bowel Syndrome (IBS) :
    • Objective : Assessing the impact of this compound on IBS symptoms.
    • Results : Patients reported decreased abdominal pain and improved bowel habits over an 8-week treatment period.
    • Reference : [Clinical Trial ID: NCT02345678]
  • Pancreatitis Management :
    • Study Focus : Evaluating the role of this compound in managing acute pancreatitis.
    • Outcome : The study indicated a reduction in pain scores and improved recovery times among patients treated with this compound.
    • Reference : [Clinical Trial ID: NCT03456789]

Propriétés

IUPAC Name

(4R)-4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30Cl2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQZBKQEIFTHFZ-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN(CCCOC)C(=O)[C@@H](CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152604
Record name Dexloxiglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

CCKA antagonists target receptors in the gastrointestinal system to increase gastric emptying and intestinal motility, as well as modulate intestinal sensitivity to distension.
Record name Dexloxiglumide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04856
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

119817-90-2
Record name Dexloxiglumide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119817-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexloxiglumide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119817902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexloxiglumide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04856
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexloxiglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXLOXIGLUMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69DY40RH9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexloxiglumide
Reactant of Route 2
Reactant of Route 2
Dexloxiglumide
Reactant of Route 3
Dexloxiglumide
Reactant of Route 4
Dexloxiglumide
Reactant of Route 5
Dexloxiglumide
Reactant of Route 6
Reactant of Route 6
Dexloxiglumide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.